3-(3-methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
3-(3-methoxyphenyl)-7-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O5S/c1-34-17-4-2-3-16(13-17)28-21-19(24-25-28)20(22-14-23-21)26-9-11-27(12-10-26)35(32,33)18-7-5-15(6-8-18)29(30)31/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKUFXYVWJTJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a novel synthetic derivative that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cancer models, and structure-activity relationships (SAR).
Chemical Structure
The compound belongs to a class of piperazine derivatives integrated with a triazole-pyrimidine scaffold. The presence of the methoxy and nitrophenyl groups is significant for its biological properties.
The biological activity of this compound primarily involves the inhibition of specific protein-protein interactions and modulation of cell signaling pathways associated with cancer progression. Notably, it has been identified as an inhibitor of the S100A2–p53 interaction, which plays a crucial role in tumor suppression.
Efficacy in Cancer Models
Recent studies have evaluated the compound's efficacy against a variety of human cancer cell lines using the MTT assay to assess cell viability. The results are summarized in the following table:
| Cell Line | GI50 (µM) | Growth Inhibition (%) at 25 µM |
|---|---|---|
| MCF10A (Normal) | >50 | 12 |
| U87 (Glioblastoma) | >50 | 10 |
| MiaPaCa2 (Pancreatic) | >50 | 8 |
| BxPC-3 (Pancreatic) | 34 | 96 |
| AsPC-1 (Pancreatic) | 34 | 77 |
| Capan-2 (Pancreatic) | 23 | 91 |
| PANC-1 (Pancreatic) | 50 | 70 |
Key Findings:
- The compound exhibited significant growth inhibition in pancreatic cancer cell lines BxPC-3 and AsPC-1, with percentages reaching up to 96% at a concentration of 25 µM .
- No notable activity was observed against U87 glioblastoma and MiaPaCa2 pancreatic cancer cell lines, indicating a selective efficacy profile .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the phenylacetamide moiety significantly influenced cytotoxicity. For instance:
- Substituting the methoxy group with larger or more electronegative groups enhanced activity.
- Compounds from Library 2 that included bulky groups showed improved potency compared to simpler analogs .
Case Studies and Research Findings
Several studies have focused on the pharmacological potential of this compound:
- In Vitro Studies : A study evaluated the cytotoxic effects on multiple cancer cell lines, highlighting its potential as a therapeutic agent for pancreatic cancer due to its selective growth inhibition .
- In Silico Modeling : Computational studies suggested that the compound effectively binds to target proteins involved in tumorigenesis, reinforcing its role as a promising lead in drug development .
- Toxicity Assessments : Preliminary toxicity evaluations indicated that the compound exhibits a favorable safety profile at therapeutic doses, warranting further investigation into its clinical applicability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of key analogs based on substituents, synthesis, and biological activity:
Table 1: Structural and Functional Comparison of Triazolo[4,5-d]Pyrimidine Derivatives
Key Findings from Comparative Analysis
Substituent Impact on Receptor Binding: 3-Position: Lipophilic groups (e.g., 2-chlorobenzyl in ) enhance A1 adenosine receptor affinity. The target compound’s 3-methoxyphenyl group may offer moderate lipophilicity but lower affinity compared to halogenated analogs . 7-Position: Piperazine modifications influence selectivity.
Synthetic Routes :
- The target compound’s synthesis likely involves nucleophilic substitution at the 7-chloro precursor (analogous to ), followed by sulfonylation of the piperazine ring. This aligns with methods for similar triazolo[4,5-d]pyrimidines using Pd-catalyzed coupling or SNAr reactions .
Biological Activity: Adenosine Receptors: Compounds with 7-cyclohexylamino or 7-amphetamino groups () exhibit nanomolar A1 affinity. The target’s 4-nitrophenylsulfonyl-piperazine may reduce receptor selectivity due to steric bulk. Antimicrobial/Antiplatelet Effects: Analogs with thiol or acrylamide substituents () show antibacterial activity, suggesting the target’s sulfonyl group could be explored for similar applications.
Critical Notes and Limitations
Data Gaps : Direct pharmacological data for the target compound are absent in the evidence. Predictions rely on structural analogs.
Sulfonyl Group Trade-offs : While the 4-nitrophenylsulfonyl group may improve metabolic stability, it could reduce blood-brain barrier penetration compared to smaller substituents (e.g., chlorine in ).
Receptor Selectivity: The adenosine A2B receptor remains understudied in triazolo[4,5-d]pyrimidines, highlighting a research gap .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity and biological activity?
- Answer : The compound contains a triazolopyrimidine core fused with a piperazine ring substituted with a 4-nitrophenylsulfonyl group and a 3-methoxyphenyl moiety. The triazolopyrimidine core provides rigidity and π-π stacking potential, while the sulfonyl group enhances electrophilicity and hydrogen-bonding capacity. The methoxy group contributes to solubility and modulates electronic effects, influencing interactions with biological targets like kinases or receptors .
Q. What synthetic methodologies are commonly employed to synthesize this compound?
- Answer : Multi-step routes are typical:
Core Formation : Cyclocondensation of aminotriazole derivatives with nitriles or carbonyl compounds under acidic conditions.
Piperazine Functionalization : Nucleophilic substitution at the pyrimidine C7 position using 4-nitrophenylsulfonyl-piperazine precursors.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/water) to achieve >95% purity .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodology :
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.8–8.2 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 523.12).
- Elemental Analysis : Validate C, H, N, S, and O percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can synthetic yield be optimized for the sulfonylation step in the piperazine functionalization?
- Answer : Key parameters:
- Solvent : Use anhydrous DMF or dichloromethane to minimize hydrolysis.
- Base : Triethylamine (2.5 eq.) to scavenge HCl byproducts.
- Temperature : Maintain 0–5°C during sulfonyl chloride addition to reduce side reactions.
- Monitoring : TLC (Rf ~0.5 in 7:3 EtOAc/hexane) to track reaction progress. Yields typically improve from 60% to 85% with these adjustments .
Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Methodology :
Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition).
Solubility Checks : Confirm compound solubility in assay buffers (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
SAR Analysis : Compare substituent effects (e.g., replacing 4-nitrophenylsulfonyl with methylsulfonyl reduces potency by ~10-fold) .
Q. How can molecular docking studies guide target identification for this compound?
- Approach :
Protein Preparation : Use PDB structures (e.g., EGFR kinase: 1M17) with removed water molecules and added polar hydrogens.
Docking Software : AutoDock Vina or Schrödinger Glide with OPLS4 force field.
Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with known inhibitors.
- Example : The sulfonyl group forms hydrogen bonds with Lys721 in EGFR, explaining observed kinase inhibition .
Q. What in vitro assays are most suitable for evaluating anticancer activity?
- Protocols :
- Cell Viability : MTT assay (48–72 hr exposure, IC50 calculation via nonlinear regression).
- Apoptosis : Annexin V-FITC/PI staining followed by flow cytometry.
- Migration Inhibition : Scratch assay in MDA-MB-231 cells with 10 µM compound treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
